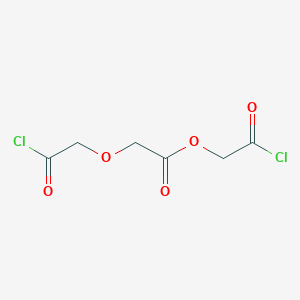
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate is an organic compound with the molecular formula C6H6Cl2O5. It is a derivative of acetic acid and is characterized by the presence of two chloro-oxoethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate typically involves the reaction of ethyl chlorooxoacetate with other reagents under controlled conditions. One common method is the reaction of ethyl chlorooxoacetate with dimethyl acetylenedicarboxylate and primary amines in the presence of triphenylphosphine . This reaction is carried out in a one-pot synthesis to produce functionalized 3-pyrolin-2-ones.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the chloro groups to other functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted acetic acid derivatives, oxo compounds, and reduced products. These products have significant applications in different fields of chemistry and industry.
Scientific Research Applications
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate has several scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in enzymes and other proteins. This interaction can lead to the modification of enzyme activity and the regulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl chlorooxoacetate: Similar in structure but with a single chloro-oxoethyl group.
Benzyl 2-chloro-2-(hydroxyimino)acetate: Contains a benzyl group instead of the chloro-oxoethoxy group.
2-(5-Chloro-2-pyridinyl)amino-2-oxo-acetic acid: Contains a pyridinyl group instead of the chloro-oxoethoxy group.
Uniqueness
2-Chloro-2-oxoethyl (2-chloro-2-oxoethoxy)acetate is unique due to the presence of two chloro-oxoethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
79687-25-5 |
|---|---|
Molecular Formula |
C6H6Cl2O5 |
Molecular Weight |
229.01 g/mol |
IUPAC Name |
(2-chloro-2-oxoethyl) 2-(2-chloro-2-oxoethoxy)acetate |
InChI |
InChI=1S/C6H6Cl2O5/c7-4(9)1-12-3-6(11)13-2-5(8)10/h1-3H2 |
InChI Key |
YLENGZFMSHISLS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OCC(=O)Cl)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















